![molecular formula C16H15N3O4S B2455194 N-(2,4-ジメトキシフェニル)-2-メチル-5-オキソ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミド CAS No. 896340-64-0](/img/structure/B2455194.png)

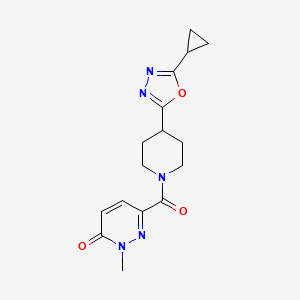

N-(2,4-ジメトキシフェニル)-2-メチル-5-オキソ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

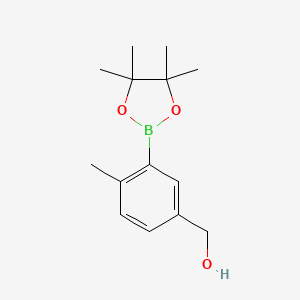

The compound “N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused with a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The molecule also contains amide and ether functional groups, which are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a planar region due to the conjugated system of the pyrimidine and thiazole rings. The presence of the amide group could allow for hydrogen bonding interactions .Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The amide group could undergo hydrolysis under acidic or basic conditions. The ether groups could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups and overall structure. For example, the presence of the amide and ether groups could influence its solubility in different solvents .科学的研究の応用

抗がん特性

抗菌用途

抗炎症効果

免疫調節

代謝性疾患および免疫疾患

要約すると、この化合物は、がん治療から抗菌用途まで、多面的な可能性を秘めています。 この化合物の独特の構造は、継続的な調査を正当化するものであり、研究者はその多様な生物学的活性について積極的に調査しています . この分野の発展にご注目ください。画期的な進歩につながる可能性があります! 🌟

将来の方向性

作用機序

Target of Action

Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines are known to have various applications due to their omnipresent activities as acetylcholinesterase inhibitors, calcium antagonists, cytotoxic agents, antihypertensives, antiproliferative agents, mycobacterium tuberculosis o-acetylserine sulfhydrylase inhibitors, anticancer agents, nk-2 antagonists, antitubercular agents, antitumor agents, antiviral agents, anti-inflammatory and antinociceptive agents .

Result of Action

Compounds in the thiazolo[3,2-a]pyrimidine class have been shown to exhibit potent cytotoxic activity . For instance, certain derivatives have shown significant activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) .

Action Environment

The synthesis of thiazolo[3,2-a]pyrimidines has been achieved under various conditions, suggesting that the compound’s synthesis and potentially its action could be influenced by environmental factors .

特性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-9-8-19-15(21)11(7-17-16(19)24-9)14(20)18-12-5-4-10(22-2)6-13(12)23-3/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERSRUBRNHZDND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2455111.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)

![2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid](/img/structure/B2455119.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)

![2-(4-Fluorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2455129.png)